molecular formula C14H15N5O2 B2835045 N-(6-morpholinopyrimidin-4-yl)picolinamide CAS No. 1396869-45-6

N-(6-morpholinopyrimidin-4-yl)picolinamide

Katalognummer B2835045
CAS-Nummer: 1396869-45-6
Molekulargewicht: 285.307
InChI-Schlüssel: FPORIIHTINURJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-morpholinopyrimidin-4-yl)picolinamide” is a compound that has been studied for its potential anti-inflammatory properties . It is one of the morpholinopyrimidine derivatives that have been synthesized and evaluated for their biological activity .


Synthesis Analysis

The synthesis of “N-(6-morpholinopyrimidin-4-yl)picolinamide” involves the creation of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives . These derivatives have been found to have anti-inflammatory activity in macrophage cells that have been stimulated by LPS .


Molecular Structure Analysis

The molecular structure of “N-(6-morpholinopyrimidin-4-yl)picolinamide” is complex, with a morpholinopyrimidine core. The compound has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agents

Morpholinopyrimidine derivatives, including N-(6-morpholinopyrimidin-4-yl)picolinamide, have been synthesized and evaluated for their anti-inflammatory activity . These compounds have shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. They also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells .

Inhibition of Inflammatory Response

Compounds containing N-(6-morpholinopyrimidin-4-yl)picolinamide have been found to decrease the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . This suggests their potential use as a novel therapeutic strategy for inflammation-associated disorders.

Affinity for iNOS and COX-2 Active Sites

Molecular docking studies have shown that compounds containing N-(6-morpholinopyrimidin-4-yl)picolinamide have a strong affinity for the iNOS and COX-2 active sites and form hydrophobic interactions with them . This further supports their potential use in treating inflammation-associated disorders.

Pharmaceutical Dosage Forms

N-(6-morpholinopyrimidin-4-yl)picolinamide has been used in pharmaceutical dosage forms for oral administration . The active principle is released, suggesting its potential use in the treatment of various diseases.

Treatment of Cardiovascular Diseases

Pharmaceutical formulations containing N-(6-morpholinopyrimidin-4-yl)picolinamide have been suggested for the prevention, secondary prevention, or treatment of cardiovascular diseases .

Treatment of Heart Failure

These formulations have also been suggested for the treatment of heart failure .

Treatment of Anemia

N-(6-morpholinopyrimidin-4-yl)picolinamide has been suggested for the treatment of anemia .

Treatment of Chronic Kidney Disease and Renal Failure

Pharmaceutical formulations containing N-(6-morpholinopyrimidin-4-yl)picolinamide have been suggested for the treatment of chronic kidney disease and renal failure .

Wirkmechanismus

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a significant role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), which are pro-inflammatory mediators .

Mode of Action

N-(6-morpholinopyrimidin-4-yl)picolinamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also reduces the mRNA expression of iNOS and COX-2, thereby decreasing the amount of iNOS and COX-2 protein expression .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of NO and PGs, respectively . These are key mediators of inflammation, and their reduction leads to a decrease in the inflammatory response .

Result of Action

The inhibition of iNOS and COX-2 by N-(6-morpholinopyrimidin-4-yl)picolinamide results in a decrease in the production of NO and PGs . This leads to a reduction in the inflammatory response, making the compound potentially useful as a therapeutic strategy for inflammation-associated disorders .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of N-(6-morpholinopyrimidin-4-yl)picolinamide are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other molecules can influence the activity of many compounds

Zukünftige Richtungen

The future directions for the study of “N-(6-morpholinopyrimidin-4-yl)picolinamide” could involve further exploration of its anti-inflammatory properties and potential therapeutic applications . The compound could be suggested as a novel therapeutic strategy for inflammation-associated disorders .

Eigenschaften

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14(11-3-1-2-4-15-11)18-12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPORIIHTINURJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.